アナモレリン塩酸塩

概要

説明

Anamorelin Hydrochloride is a non-peptide, orally-active, centrally-penetrant, selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). It is primarily developed for the treatment of cancer cachexia and anorexia. Anamorelin Hydrochloride significantly increases plasma levels of growth hormone, insulin-like growth factor 1, and insulin-like growth factor-binding protein 3 in humans .

科学的研究の応用

アナモレリン塩酸塩は、科学研究においていくつかの応用があります。

化学: グレリン受容体アゴニストの合成と反応性に関する研究においてモデル化合物として使用されます。

生物学: 研究者は、グレリンの食欲調節とエネルギー恒常性における役割を調べるために使用します。

作用機序

アナモレリン塩酸塩は、視床下部と下垂体に存在するグレリン/成長ホルモン分泌促進物質受容体(GHSR)に結合することによってその効果を発揮します。この結合は成長ホルモンの放出を刺激し、それが食欲の増進と異化作用の促進につながります。 関与する分子標的には、GHSRと、成長ホルモンの放出と食欲を調節する下流シグナル伝達経路が含まれる .

6. 類似の化合物との比較

アナモレリン塩酸塩は、その高い選択性と経口バイオアベイラビリティのために、グレリン受容体アゴニストの中でユニークです。類似の化合物には以下が含まれます。

グレリン: GHSRにも結合する天然のペプチドホルモンですが、半減期が短く、非経口投与が必要です。

MK-677(イブタモレン): 類似の異化作用効果を持つ別のグレリン受容体アゴニストですが、薬物動態が異なります。

カプロモレリン: 異なる化学構造と用途を持つ獣医学で使用されるグレリン受容体アゴニスト.

アナモレリン塩酸塩は、経口投与のために特異的に設計され、癌悪液質の治療における潜在的な治療上の利点があるため、際立っている .

生化学分析

Biochemical Properties

Anamorelin Hydrochloride acts as an oral mimetic of ghrelin . It significantly increases plasma levels of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) in humans . It does not affect plasma levels of prolactin, cortisol, insulin, glucose, adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), or thyroid-stimulating hormone (TSH) .

Cellular Effects

Anamorelin Hydrochloride has been shown to significantly increase appetite, overall body weight, lean body mass, and muscle strength . The increases in body weight correlate directly with increases in plasma IGF-1 levels . It also has potential anti-inflammatory effects on patients with cancer anorexia-cachexia syndrome .

Molecular Mechanism

Anamorelin Hydrochloride, being a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR), binds to this receptor and mimics the action of ghrelin . This leads to the stimulation of multiple pathways in the positive regulation of body weight, muscle mass, appetite, and metabolism .

Temporal Effects in Laboratory Settings

The effects of Anamorelin Hydrochloride have been studied over time in laboratory settings. In a study involving patients with cancer cachexia treated with chemotherapy, Anamorelin Hydrochloride was found to maintain or increase lean body mass (LBM) over a period of 12 weeks .

Dosage Effects in Animal Models

In animal models, Anamorelin Hydrochloride has been shown to significantly and dose-dependently increase food intake and body weight at all dose levels compared with control .

Metabolic Pathways

Anamorelin Hydrochloride is involved in the ghrelin receptor pathway, stimulating the release of growth hormone (GH), insulin-like growth factor 1 (IGF-1), and insulin-like growth factor-binding protein 3 (IGFBP-3) . It also affects metabolic flux and metabolite levels .

Transport and Distribution

As an orally active compound, Anamorelin Hydrochloride is absorbed in the gastrointestinal tract and distributed throughout the body . It is centrally-penetrant, meaning it can cross the blood-brain barrier to exert its effects .

Subcellular Localization

As a ghrelin receptor agonist, it is expected to bind to ghrelin receptors, which are G protein-coupled receptors located in the cell membrane .

準備方法

アナモレリン塩酸塩の調製には、ペプチド結合の形成や様々な官能基の組み込みを含む合成経路が含まれます。 最終生成物は塩酸塩として得られ、安定性と溶解性を向上させる 。 工業的生産方法は、塩化物含有量を制御し、不純物を削減することに重点を置き、化合物の品質と有効性を確保する .

化学反応の分析

類似化合物との比較

Anamorelin Hydrochloride is unique among ghrelin receptor agonists due to its high selectivity and oral bioavailability. Similar compounds include:

Ghrelin: A natural peptide hormone that also binds to GHSR but has a shorter half-life and requires parenteral administration.

MK-677 (Ibutamoren): Another ghrelin receptor agonist with similar anabolic effects but different pharmacokinetic properties.

Capromorelin: A ghrelin receptor agonist used in veterinary medicine with a different chemical structure and application.

Anamorelin Hydrochloride stands out due to its specific design for oral administration and its potential therapeutic benefits in treating cancer cachexia .

特性

IUPAC Name |

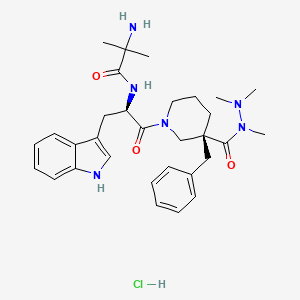

2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O3.ClH/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1H/t26-,31-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYAEUWJFGTGGO-GHTUPXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235443 | |

| Record name | Anamorelin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861998-00-7 | |

| Record name | Anamorelin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anamorelin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANAMORELIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55F75LJQ0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。